- Zuhause

- search for "deb1181528"

Sorry, we couldn't find anything regarding "

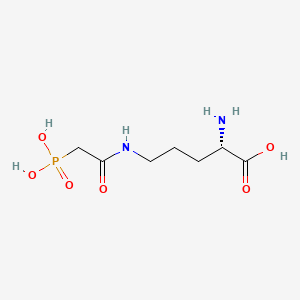

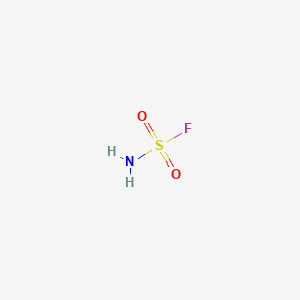

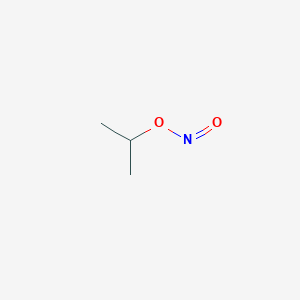

deb1181528

".

Tips

- Make sure all the words are spelled correctly

- Try rephrasing keywords or using synonyms

- Try our Structure Search tool